1-[(5-Bromo-2-methoxyphenyl)methyl]triazole
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]triazole is a triazole-derived compound featuring a 5-bromo-2-methoxyphenylmethyl substituent. The triazole core, a five-membered aromatic ring with three nitrogen atoms, is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets. The bromine atom at the phenyl ring’s para position and the methoxy group at the ortho position likely influence electronic properties, lipophilicity, and binding affinity.
Structure
3D Structure
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-15-10-3-2-9(11)6-8(10)7-14-5-4-12-13-14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWTRJUFWGYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
General Principles of Triazole Chemistry
Triazoles are heterocyclic compounds known for their stability and versatility in organic synthesis. They can participate in various reactions, including substitution, addition, and cycloaddition reactions.
Click Chemistry
One of the most notable reactions involving triazoles is the "Click" chemistry, which involves the cycloaddition of azides with alkynes to form 1,2,3-triazoles. This reaction is highly efficient and selective, often catalyzed by copper(I) ions .
Substitution Reactions
Triazoles can undergo substitution reactions, particularly at the N-1 position, which is more reactive. These reactions often involve nucleophilic substitution with various reagents.
Cross-Coupling Reactions
Triazoles can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the introduction of aryl groups onto the triazole ring .
Potential Reactions of 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole
Given the structure of this compound, potential reactions could include:
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Cross-Coupling Reactions : The bromo substituent on the phenyl ring could undergo Suzuki-Miyaura or other cross-coupling reactions to introduce additional aryl groups.
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Nucleophilic Substitution : The triazole ring could undergo nucleophilic substitution reactions at the N-1 position.
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Click Chemistry : Although not directly applicable to this compound, related triazoles can be synthesized via click chemistry.
Biological Activities of Triazoles
Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The presence of bromo and methoxy substituents on the phenyl ring could enhance these activities by altering the compound's interaction with biological targets.
Data Table: General Reactions Involving Triazoles
Future Research Directions
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Investigate cross-coupling reactions to modify the phenyl ring.
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Explore nucleophilic substitution reactions on the triazole ring.
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Evaluate biological activities of the compound and its derivatives.
Given the lack of specific information on this compound in the search results, this article focuses on general principles and related compounds. Further experimental work is necessary to fully elucidate its chemical reactivity and potential applications.
Scientific Research Applications
Medicinal Applications
1. Antibacterial Activity
Triazole derivatives, including 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole, have been extensively studied for their antibacterial properties. Research indicates that triazoles can inhibit a variety of bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For example, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and vancomycin, demonstrating significant antibacterial efficacy .
2. Anticancer Potential
Recent studies have highlighted the potential of triazole compounds in cancer therapy. For instance, triazoles have been identified as effective agents against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression. Notably, some derivatives exhibit potent activity against specific cancer types, outperforming traditional chemotherapeutics .
3. Enzyme Inhibition
Triazoles are also recognized for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. Compounds derived from triazoles have demonstrated promising results in inhibiting AChE activity, suggesting their potential use in treating cognitive disorders .
Other Scientific Applications
1. Agricultural Use
The antifungal properties of triazoles extend their application to agriculture, where they are utilized as fungicides. Their ability to disrupt fungal cell membranes makes them effective against a range of plant pathogens, thereby enhancing crop protection and yield .
2. Material Science
Triazole compounds are being explored for their roles in material science, particularly in the development of polymers and supramolecular structures. Their unique chemical properties allow for the creation of materials with tailored functionalities, such as improved solubility and binding capabilities .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their distinguishing features:
- Substituent Position : The target compound’s bromine is at the phenyl ring’s 5-position, whereas IVd () and 9c () feature bromine at the 4-position. This positional difference may alter steric and electronic interactions in biological systems.
Physicochemical Properties
- Lipophilicity : The methoxy group in the target compound increases lipophilicity compared to polar groups like the thione in 6k () or sulfhydryl in 11e (), which may improve membrane permeability.
- Solubility : Thione-containing analogs (e.g., 6k) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas bromine and methoxy groups in the target compound may reduce solubility.
Research Findings and Data Tables
Table 2: Spectroscopic Comparison
*Predicted based on analogous compounds.
Biological Activity
The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure
This compound features a triazole ring, which is crucial for its biological activity. The presence of the bromine atom and methoxy group on the phenyl ring enhances its pharmacological potential.
Antibacterial Activity
Triazoles have been extensively studied for their antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains, including drug-resistant strains like MRSA and VRE.
- In Vitro Studies : A study evaluated the antibacterial activity of triazole derivatives using the agar disc-diffusion method. Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results with inhibition zones comparable to standard antibiotics like levofloxacin .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 27 | 5 |
| This compound | E. coli | 24 | 10 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties, particularly in treating infections caused by fungi such as Candida species.
- Clinical Relevance : The compound's structure allows it to inhibit fungal cell membrane synthesis, similar to established antifungals like fluconazole. In vitro assays demonstrated its effectiveness against various fungal strains .
Anticancer Activity
The anticancer potential of triazole derivatives has gained attention due to their ability to inhibit tumor growth.
- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibits significant cytotoxicity with IC50 values indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| PC-3 | 18 |
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles are also noteworthy. Studies have shown that these compounds can reduce inflammation in various models.
- Experimental Models : In carrageenan-induced paw edema models in rats, triazole derivatives demonstrated significant reductions in swelling compared to control groups .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study focused on the use of triazole derivatives against resistant bacterial strains reported a significant reduction in bacterial load in treated subjects compared to controls .
- Anticancer Trials : Clinical trials assessing the safety and efficacy of triazole compounds in cancer patients showed promising results, with several patients experiencing tumor regression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (click chemistry). For example, brominated intermediates (e.g., 5-bromo-2-methoxybenzyl bromide) can react with triazole precursors under reflux in acetic acid with KCO as a base. Purification via column chromatography (e.g., using chloroform or petroleum ether) and recrystallization from ethanol/water mixtures yields high-purity products . Reaction progress should be monitored by TLC, and intermediates characterized by H/C NMR and IR spectroscopy.
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement, ensuring bond lengths/angles align with expected values (e.g., C–Br ~1.9 Å, C–O ~1.36 Å). Validate structures with tools like PLATON to check for pseudosymmetry or missed symmetry .
- Spectroscopy : H NMR should show characteristic peaks for the methoxy group (~3.8 ppm) and aromatic protons split by bromine’s anisotropic effects. IR confirms triazole C–N stretching (~1500–1600 cm) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers in dry, ventilated areas away from light. Temperature should not exceed 25°C to prevent decomposition .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers address contradictory crystallographic data, such as bond-length variations in asymmetric units?
- Methodological Answer : Discrepancies may arise from pseudosymmetry or packing effects. For example, in compounds with two independent molecules per asymmetric unit (e.g., ), refine each molecule separately using SHELXL. Compare torsion angles (e.g., Br–C–C=O ~1–3°) and validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) that distort geometry . Cross-validate with DFT calculations to confirm electronic stability.
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF) to enhance antimicrobial activity. Synthesize analogs via regioselective alkylation (e.g., uses benzofuran-based triazoles).
- Docking studies : Use AutoDock Vina to predict binding to targets like bacterial tyrosine kinases. Compare docking scores (e.g., binding energy ≤-8 kcal/mol indicates high affinity) .
- In vitro assays : Test against Gram-positive/negative bacteria (MIC ≤10 µg/mL suggests potency) and cancer cell lines (IC via MTT assay) .
Q. How does environmental persistence of this compound compare to structurally related triazole fungicides?
- Methodological Answer : Assess degradation kinetics in aqueous matrices (e.g., canal water) using HPLC or LC-MS. Monitor half-life under UV light (e.g., reports Propiconazole degradation via hydroxylation). Compare with computational models (EPI Suite) to predict biodegradation pathways. Note that bromine substituents may reduce photolytic stability compared to chloro analogs .
Q. What experimental approaches resolve conflicting bioactivity data in different assay systems?
- Methodological Answer :
- Dose-response normalization : Use Hill equation modeling to standardize IC/EC values across assays.
- Membrane permeability : Perform logP measurements (e.g., shake-flask method) to correlate lipophilicity with cellular uptake discrepancies.
- Metabolic stability : Incubate with liver microsomes (e.g., rat S9 fraction) to identify rapid degradation in certain systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
